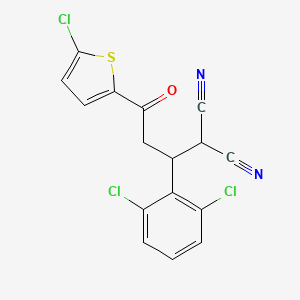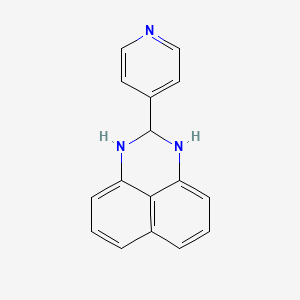![molecular formula C17H13BrN2O4 B11988319 N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide](/img/structure/B11988319.png)
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group and a furan ring, which are linked through a formamido bridge. It has garnered significant interest in the field of medicinal chemistry due to its potential antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dichloromethane at room temperature, yielding the desired product in excellent yields (94%) . The carboxamide can be further functionalized through arylation using triphenylphosphine palladium as a catalyst and potassium phosphate as a base, resulting in various analogues with moderate to good yields (43-83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions to form various arylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide has been extensively studied for its antibacterial properties. It has shown significant activity against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus . The compound has also been validated through computational docking studies, which highlight its potential as a therapeutic agent .
Wirkmechanismus
The antibacterial activity of N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide is primarily attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: A closely related compound with similar antibacterial properties.
Nitrofurantoin Analogues: Compounds containing furan and pyrazole scaffolds that exhibit antibacterial activity.
Uniqueness
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide stands out due to its dual furan rings and the presence of a bromophenyl group, which contribute to its enhanced antibacterial activity and potential for further functionalization .
Eigenschaften
Molekularformel |
C17H13BrN2O4 |
|---|---|
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
LMJQBJFNLJYYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide](/img/structure/B11988238.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988244.png)

![4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11988253.png)

![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B11988259.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988280.png)
![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)

![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11988292.png)
![Benzoic acid, 2-[(2-furanylmethylene)amino]-](/img/structure/B11988299.png)
![3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11988311.png)
